Ethyl 3-bromo-4-hydroxy-5-iodobenzoate
Description
Structure
3D Structure
Properties
CAS No. |
251477-23-3 |
|---|---|
Molecular Formula |
C9H8BrIO3 |
Molecular Weight |
370.97 g/mol |
IUPAC Name |
ethyl 3-bromo-4-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C9H8BrIO3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3 |
InChI Key |
MCHJDNHUOQYCKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Ethyl 3 Bromo 4 Hydroxy 5 Iodobenzoate and Analogs
Established Synthetic Pathways to Halogenated Hydroxybenzoate Scaffolds
Sequential Functionalization Approaches for Aromatic Rings
A common and versatile strategy for the synthesis of multi-substituted aromatic rings is the stepwise introduction of functional groups onto a simpler aromatic core. For Ethyl 3-bromo-4-hydroxy-5-iodobenzoate, a plausible precursor is ethyl 4-hydroxybenzoate (B8730719), which can be sequentially halogenated. The hydroxyl and ester groups on this starting material direct the position of incoming electrophiles.
The hydroxyl group in ethyl 4-hydroxybenzoate is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the ester group, electrophilic substitution is directed to the ortho positions (C3 and C5). The regioselective introduction of a single bromine atom can be achieved by careful control of reaction conditions.
| Reagent | Conditions | Product | Ref. |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), room temperature | Ethyl 3-bromo-4-hydroxybenzoate | |
| Bromine (Br₂) | Acetic acid | Ethyl 3-bromo-4-hydroxybenzoate |
The mono-bromination of ethyl 4-hydroxybenzoate yields Ethyl 3-bromo-4-hydroxybenzoate. The presence of the first halogen atom slightly deactivates the ring, which can help in controlling the subsequent iodination step.
Following bromination, the next step would be the iodination of Ethyl 3-bromo-4-hydroxybenzoate. The introduction of an iodine atom can be accomplished using various iodinating agents. The existing substituents (hydroxyl, ester, and bromo groups) will direct the iodine to the remaining vacant ortho position (C5).
Common iodinating agents include iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent.
Laccase-catalyzed Iodination: A greener and more sustainable approach to iodination involves the use of enzymes. Laccases, in the presence of an iodide source like potassium iodide (KI) and aerial oxygen as the oxidant, can catalyze the iodination of phenolic compounds. nih.govresearchgate.netplos.orgnih.gov This method operates under mild conditions and can offer high selectivity. nih.gov The laccase enzyme oxidizes the iodide to a reactive iodine species, which then undergoes electrophilic substitution with the activated aromatic ring. plos.org For a substrate like Ethyl 3-bromo-4-hydroxybenzoate, this enzymatic method could provide a selective route to this compound.
| Method | Reagents | Key Features | Ref. |
| Chemical Iodination | I₂/Oxidizing agent (e.g., HIO₃, HNO₃) | Traditional method, can be harsh | |
| Laccase-catalyzed Iodination | Laccase, KI, O₂ (air) | Mild conditions, environmentally friendly, high selectivity | nih.govresearchgate.netplos.orgnih.gov |
While the target molecule already contains a hydroxyl group, hydroxylation strategies are crucial for the synthesis of its analogs or when starting from a precursor lacking this functionality. Direct hydroxylation of an aromatic C-H bond is challenging but can be achieved using strong oxidizing agents or through transition-metal-catalyzed reactions. Alternatively, a hydroxyl group can be introduced via the hydrolysis of a diazonium salt, a process related to the Sandmeyer reaction. scirp.org Enzymatic hydroxylation, for instance using benzoate-4-hydroxylase, can also be employed for specific substrates. nih.gov
Esterification Protocols from Carboxylic Acid Precursors
An alternative to functionalizing the pre-formed ester is to first synthesize the corresponding carboxylic acid, 3-bromo-4-hydroxy-5-iodobenzoic acid, and then perform the esterification. This approach can be advantageous if the halogenation or other functionalization reactions are more efficient or selective on the free carboxylic acid.
The esterification of a hydroxybenzoic acid can be achieved through several methods, with the Fischer esterification being the most common. This involves reacting the carboxylic acid with an excess of the alcohol (ethanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
| Method | Reagents | Conditions | Ref. |
| Fischer Esterification | Ethanol (B145695), H₂SO₄ or HCl | Reflux | google.comderpharmachemica.comgoogle.com |
| Solid Acid Catalysis | Ethanol, Solid acid catalyst (e.g., modified metal oxides) | Reflux | google.com |
The synthesis of ethyl p-hydroxybenzoate (ethylparaben) from p-hydroxybenzoic acid and ethanol is a well-established industrial process. google.comderpharmachemica.com Similar conditions would be applicable for the esterification of the halogenated analog.
Strategies from Amino-substituted Benzoate (B1203000) Intermediates
A powerful and versatile method for the synthesis of aryl halides is the Sandmeyer reaction. wikipedia.orgtutorchase.comnih.gov This reaction provides a route to introduce halogens into an aromatic ring that may not be accessible through direct electrophilic halogenation. The synthesis would begin with an appropriately substituted amino benzoate.
The general sequence for a Sandmeyer reaction involves:
Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org
Substitution: The diazonium group is then replaced by a halogen using a copper(I) halide salt (e.g., CuBr for bromination, CuCl for chlorination). wikipedia.org While copper salts are classic reagents, iodination can often be achieved simply by treating the diazonium salt with potassium iodide.
For the synthesis of this compound, one could envision a starting material like ethyl 3-amino-4-hydroxy-5-iodobenzoate or ethyl 5-amino-3-bromo-4-hydroxybenzoate. The amino group would then be converted to a bromo or iodo group via the Sandmeyer reaction.
| Step | Reagents | Intermediate/Product | Ref. |
| Diazotization | NaNO₂, H₂SO₄/HCl | Aryl diazonium salt | scirp.orgorganic-chemistry.org |
| Bromination | CuBr | Aryl bromide | wikipedia.org |
| Iodination | KI | Aryl iodide | wikipedia.org |
The Sandmeyer reaction is particularly useful because it allows for the introduction of substituents in patterns that are difficult to achieve by other means. tutorchase.com However, the stability of the diazonium salt and potential side reactions, such as hydroxylation, need to be carefully managed. scirp.orgscirp.org
Novel Synthetic Approaches and Route Optimization in this compound Synthesis
Modern synthetic chemistry offers a toolkit of advanced methodologies that can be adapted for the efficient construction of polysubstituted aromatic compounds. These include one-pot multistep reactions, metal-catalyzed cross-coupling, and radical reactions, which offer significant advantages over classical linear syntheses.
Microwave-assisted one-pot synthesis has proven particularly effective for benzoate derivatives, significantly shortening reaction times. youtube.com For instance, a three-step process for N-succinimidyl-4-[18F]fluorobenzoate, involving radiofluorination, deprotection, and final conversion, can be completed in under 30 minutes using microwave heating. youtube.com Adapting such a strategy for this compound could involve a sequential, regioselective introduction of the halogen atoms onto a 4-hydroxybenzoate precursor within a single reaction vessel, potentially using different halogenating agents and catalysts at controlled stages. The main objective of these one-pot methodologies is to ensure compatibility between various functional groups and reagents under mild reaction conditions. rsc.org
| Process Complexity | High | Reduced operational complexity |
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for constructing complex aromatic systems. rsc.orgnih.gov Palladium and copper catalysts are particularly prominent in this area. nih.govmdpi.commdpi.comnih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are highly versatile for the synthesis of substituted benzoic acids and their esters. researchgate.netresearchgate.net Palladium(II)-catalyzed C-H activation can be used to directly introduce functional groups at specific positions on the benzoic acid ring. researchgate.netnih.gov For a precursor like ethyl 4-hydroxybenzoate, palladium-catalyzed C-H iodination could be employed, followed by a subsequent C-H bromination. nih.gov Furthermore, palladium-catalyzed carbonylation of aryl halides or triflates is a well-established method for creating the ester functionality itself. researchgate.net
Copper-Catalyzed Reactions: Copper-based catalysts offer a cost-effective alternative to palladium for certain transformations. Copper is an effective catalyst for halogenation reactions on aromatic compounds. mdpi.comrsc.org For example, a protocol using Cu(NO₃)₂·3H₂O can achieve C-H bond chlorination and bromination of aromatic rings. rsc.org Copper catalysts can also facilitate halogen exchange reactions, sometimes referred to as an "aromatic Finkelstein reaction," which could be used to convert a bromo-substituted intermediate into the corresponding iodo-derivative under mild conditions. researchgate.net The mechanism for copper-catalyzed amination of aryl halides is often explained by the oxidative addition of the aryl halide to a LCu(I)-Nu complex, forming a LCu(III)XAr intermediate, which then undergoes reductive elimination. mdpi.com
Table 2: Overview of Metal-Catalyzed Reactions for Aromatic Functionalization
| Catalyst System | Reaction Type | Application in Synthesis |
|---|---|---|
| Palladium(II) Acetate (B1210297) | C-H Activation / Arylation | Direct introduction of aryl groups onto a benzoic acid core. researchgate.netnih.gov |
| Copper(I) Iodide / Diamine Ligand | Halogen Exchange | Conversion of an aryl bromide to an aryl iodide. researchgate.net |
| Copper(II) Nitrate | C-H Halogenation | Direct bromination or chlorination of an aromatic ring. rsc.org |
| Palladium(0) complexes | Cross-Coupling (e.g., Suzuki, Stille) | Building the aromatic core from smaller, functionalized fragments. youtube.com |
Free-radical reactions provide an alternative pathway for the halogenation of aromatic systems. wikipedia.org Modern photoredox catalysis, in particular, has emerged as a powerful tool for generating aryl radicals under mild conditions using visible light. mdpi.comresearchgate.netnih.gov
This methodology can be applied to the synthesis of halogenated esters. The process typically involves the reduction of an aryl halide by a photoexcited catalyst to generate an aryl radical. mdpi.com This radical can then react with a halogen source. Photoredox catalysis can achieve high selectivity, which is crucial when introducing multiple different halogens onto a single aromatic ring. For instance, by carefully selecting the photocatalyst and reaction conditions, it is possible to achieve chemoselective carbon-halogen bond activation, allowing for selective reaction at one halogenated site while leaving others intact. acs.org This is particularly relevant for a di-halogenated compound like this compound.
The reaction between aromatic compounds and various halogenating agents (like N-bromosuccinimide) in solvents such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) has been shown to proceed via a radical cation mechanism. rsc.org This approach could be adapted for the sequential halogenation of a 4-hydroxybenzoate ester precursor.
Considerations for Sustainable Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, especially in the pharmaceutical industry for the manufacturing of Active Pharmaceutical Ingredients (APIs). wisdomlib.orgjocpr.comacs.org The goal is to design processes that are safer, more efficient, and have a minimal environmental impact. mdpi.comijpsjournal.com
Key considerations for the sustainable synthesis of this compound include:
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. Metal-catalyzed cross-coupling and C-H activation reactions are often more atom-economical than classical methods that use stoichiometric reagents. rsc.org
Use of Catalysis: Employing catalysts, rather than stoichiometric reagents, minimizes waste. wisdomlib.orgdcatvci.org Biocatalysis, using enzymes, is a particularly sustainable option as reactions can be run in water under mild conditions. mdpi.com
Safer Solvents: Reducing the reliance on hazardous organic solvents by using greener alternatives like water, ethanol, or supercritical fluids, or by developing solvent-free reaction conditions. jocpr.commdpi.comijpsjournal.com
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or continuous flow chemistry can reduce energy consumption and improve reaction efficiency compared to traditional batch processing. mdpi.comijpsjournal.comrsc.org
Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable sources rather than depletable petrochemicals. jocpr.comdcatvci.org
By integrating these principles, the synthesis of this compound can be optimized not only for yield and purity but also for environmental sustainability, aligning with the modern imperatives of chemical manufacturing. acs.org
Chemical Reactivity and Transformation Studies of Ethyl 3 Bromo 4 Hydroxy 5 Iodobenzoate
Reactivity Profiles Governed by Bromine, Iodine, and Hydroxyl Functional Groups
The benzene (B151609) ring of ethyl 3-bromo-4-hydroxy-5-iodobenzoate is substituted with competing activating and deactivating groups. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. However, in this case, both ortho positions and the para position are already substituted. The bromine and iodine atoms are deactivating yet ortho-, para-directing. The ethyl carboxylate group is a deactivating and meta-directing group.
The high degree of substitution on the aromatic ring of this compound significantly restricts the possibilities for further electrophilic aromatic substitution. The positions ortho and para to the powerful activating hydroxyl group are already occupied by the bromo, iodo, and ethyl carboxylate groups. Any potential electrophilic attack would have to overcome the steric hindrance imposed by the existing bulky substituents. While theoretically, substitution could be forced under harsh conditions, it is not a synthetically favored pathway for this molecule.
Nucleophilic aromatic substitution (SNAr) on the ring of this compound is also challenging under standard conditions. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (in this case, the halogens). While the ethyl ester group is electron-withdrawing, its deactivating effect is moderate. The presence of the electron-donating hydroxyl group further disfavors nucleophilic attack by increasing the electron density of the ring. Therefore, direct displacement of the bromine or iodine atoms by common nucleophiles is not readily achieved.
Reactions Involving the Ethyl Ester Moiety
The ethyl ester group of the molecule is susceptible to a variety of transformations common to carboxylic acid derivatives.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-hydroxy-5-iodobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.
Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.
Table 1: Representative Ester Transformation Reactions
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis (Saponification) | 1. NaOH (aq), heat 2. HCl (aq) | 3-bromo-4-hydroxy-5-iodobenzoic acid |
Note: This table presents expected products based on standard organic reactions.
The ethyl ester can be converted into a variety of other functional groups. For instance, treatment with ammonia (B1221849) or primary/secondary amines can yield the corresponding amide. Reduction of the ester, for example with a strong reducing agent like lithium aluminum hydride, would furnish the corresponding primary alcohol, (3-bromo-4-hydroxy-5-iodophenyl)methanol.
Table 2: Functional Group Interconversions of the Ester Moiety
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Amidation | NH3, heat | 3-bromo-4-hydroxy-5-iodobenzamide |
Note: This table illustrates potential derivatizations based on the known reactivity of ethyl benzoates.
Cross-Coupling Chemistry and Carbon-Carbon Bond Formation with this compound
The presence of two different halogen atoms on the aromatic ring makes this compound a valuable substrate for sequential cross-coupling reactions. The differing carbon-halogen bond strengths (C-I < C-Br) allow for site-selective functionalization, typically with the more reactive carbon-iodine bond participating in the initial coupling reaction under carefully controlled conditions.
Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Stille couplings are powerful tools for forming new carbon-carbon bonds. In the case of this compound, these reactions are expected to proceed selectively at the C-I bond.
For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would likely yield a biaryl product where the iodine atom has been replaced by the aryl group, leaving the bromine atom intact for a subsequent, different cross-coupling reaction.
Table 3: Predicted Site-Selective Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Base | Expected Major Product |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | Ethyl 3-bromo-4-hydroxy-5-phenylbenzoate |
| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI / Et3N | Ethyl 3-bromo-4-hydroxy-5-(phenylethynyl)benzoate |
Note: The products in this table are predicted based on the established reactivity patterns of bromo-iodo aromatic compounds in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have become indispensable in modern organic synthesis. researchgate.net The presence of both bromo and iodo substituents on the aromatic ring of this compound makes it an excellent candidate for such transformations. The general principle of these reactions involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
A key aspect of the reactivity of this compound in palladium-catalyzed cross-coupling is the differential reactivity of the C-I and C-Br bonds. Generally, the order of reactivity for oxidative addition to palladium(0) is C-I > C-Br > C-Cl. This selectivity allows for stepwise and site-selective functionalization of the aromatic ring. For instance, a Suzuki-Miyaura coupling, which utilizes an organoboron reagent, can be expected to occur preferentially at the more reactive C-I bond under carefully controlled conditions. This would allow for the introduction of an aryl, vinyl, or alkyl group at the 5-position while leaving the bromo group intact for a subsequent, different cross-coupling reaction.
The Stille coupling, which employs organotin reagents, offers another avenue for the functionalization of this compound. Similar to the Suzuki-Miyaura reaction, the Stille coupling is expected to proceed with high selectivity for the C-I bond. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to optimize the yield and selectivity of the desired coupling product. The mild reaction conditions and tolerance of a wide range of functional groups make these palladium-catalyzed methods highly suitable for the elaboration of a complex molecule like this compound.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides This table illustrates the general conditions and outcomes for Suzuki-Miyaura and Stille couplings with substrates similar to this compound.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Methoxybiphenyl |
| Suzuki-Miyaura | 1-Bromo-4-iodobenzene | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-Bromo-1-vinylbenzene |
| Stille | Ethyl 4-iodobenzoate | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | Ethyl 4-phenylbenzoate |
| Stille | 3-Bromoiodobenzene | (E)-Tributyl(2-phenylethenyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | (E)-1-(3-Bromophenyl)-2-phenylethene |
Copper-Catalyzed Reactions (e.g., Grignard Cross-Coupling)
Copper-catalyzed cross-coupling reactions provide a complementary approach to palladium-catalyzed methods for the formation of carbon-carbon bonds. nih.govrsc.org In the context of this compound, copper-catalyzed Grignard cross-coupling is of particular interest. gatech.edu This type of reaction typically involves the coupling of an organomagnesium (Grignard) reagent with an organic halide in the presence of a copper catalyst.
Similar to palladium-catalyzed reactions, the differential reactivity of the halogens can be exploited. However, the selectivity in copper-catalyzed reactions can sometimes differ from that observed with palladium. The specific copper catalyst, solvent, and temperature can all influence the outcome of the reaction. For instance, in a related system, the copper-catalyzed Grignard cross-coupling between a 3-halo-4-alkoxybenzoate and a Grignard reagent was explored, highlighting the influence of the halogen and alkoxy substituents on the coupling efficiency. gatech.edu
The phenolic hydroxyl group in this compound could potentially interfere with the Grignard reagent, which is a strong base. Therefore, protection of the hydroxyl group, for example as a methoxy (B1213986) or benzyloxy ether, might be necessary prior to performing the Grignard cross-coupling. Following the coupling reaction, the protecting group can be removed to regenerate the hydroxyl functionality. This protection-coupling-deprotection sequence would allow for the selective introduction of an alkyl or aryl group at either the 3- or 5-position, depending on the reaction conditions and the relative reactivity of the C-Br and C-I bonds under copper catalysis.
Table 2: Illustrative Copper-Catalyzed Grignard Cross-Coupling This table provides a conceptual example of how a protected derivative of this compound might be used in a copper-catalyzed Grignard cross-coupling.
| Substrate | Grignard Reagent | Catalyst | Solvent | Potential Product |
| Ethyl 3-bromo-5-iodo-4-methoxybenzoate | Phenylmagnesium bromide | CuI | THF | Ethyl 3-bromo-4-methoxy-5-phenylbenzoate |
| Ethyl 3-bromo-5-iodo-4-methoxybenzoate | Isopropylmagnesium chloride | CuCl₂ | THF | Ethyl 3-bromo-5-isopropyl-4-methoxybenzoate |
Other Metal-Mediated Coupling Reactions (e.g., Wurtz-Fittig)
The Wurtz-Fittig reaction is a classic method for the formation of alkyl-substituted aromatic compounds, involving the reaction of an aryl halide, an alkyl halide, and sodium metal. While it is a historically significant reaction, its application in modern organic synthesis is somewhat limited due to harsh reaction conditions and the potential for side reactions, such as homocoupling of the starting materials.
For a multifunctional molecule like this compound, the Wurtz-Fittig reaction would likely be challenging to perform with high selectivity. The presence of the ester and acidic phenolic hydroxyl group would be incompatible with the strongly basic and reducing conditions of the reaction. Furthermore, achieving selective reaction at either the C-Br or C-I bond would be difficult, likely leading to a mixture of products.
Despite these limitations, the conceptual framework of the Wurtz-Fittig reaction—the coupling of an aryl halide with an alkyl halide—is still relevant. Modern advancements in cross-coupling chemistry have largely superseded the traditional Wurtz-Fittig reaction, offering milder conditions and greater functional group tolerance. For instance, Negishi coupling (palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide) or Kumada coupling (palladium- or nickel-catalyzed coupling of a Grignard reagent with an organic halide) could be employed to achieve the desired alkylation of the aromatic ring of this compound with much higher efficiency and selectivity.
Functionalization Studies of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's physical, chemical, and biological properties. nih.gov The nucleophilic character of the oxygen atom and the acidity of the proton make this group amenable to a range of chemical transformations.
One of the most common reactions of phenols is etherification. This can be achieved via the Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a base such as sodium hydride or potassium carbonate, is reacted with an alkyl halide. This would convert the hydroxyl group into an alkoxy group, which can serve as a protecting group for other reactions or as a means to introduce specific alkyl chains.
Esterification is another important transformation of the phenolic hydroxyl group. Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. This functionalization can be used to introduce a variety of acyl groups, potentially altering the molecule's reactivity and properties.
Furthermore, the hydroxyl group can be converted into other functional groups. For example, it can be transformed into a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This would enable a three-fold diversification of the aromatic ring, with distinct coupling reactions possible at the original C-Br and C-I positions, as well as the newly formed C-OTf position.
Table 3: Potential Functionalization Reactions of the Phenolic Hydroxyl Group This table outlines common transformations for phenolic hydroxyl groups and their potential application to this compound.
| Reaction Type | Reagent | Base | Product Type |
| Etherification | Methyl iodide | K₂CO₃ | Methoxybenzoate |
| Etherification | Benzyl bromide | NaH | Benzyloxybenzoate |
| Esterification | Acetic anhydride | Pyridine | Acetoxybenzoate |
| Esterification | Benzoyl chloride | Triethylamine | Benzoyloxybenzoate |
| Triflation | Triflic anhydride | Pyridine | Trifluoromethanesulfonyloxybenzoate |
Exploiting Halogen Reactivity for Further Synthetic Transformations
The presence of two different halogens, bromine and iodine, on the aromatic ring of this compound is a significant feature that allows for selective and sequential synthetic transformations. The differential reactivity of the carbon-iodine and carbon-bromine bonds is the cornerstone of this synthetic utility, particularly in the context of metal-catalyzed cross-coupling reactions.
As previously mentioned, the C-I bond is generally more reactive than the C-Br bond towards oxidative addition to low-valent transition metals like palladium(0). This reactivity difference can be exploited to perform a selective reaction at the 5-position (iodine) while leaving the 3-position (bromine) untouched. For example, a Sonogashira coupling (palladium/copper-catalyzed coupling with a terminal alkyne) could be performed selectively at the C-I bond. The resulting product, an ethyl 3-bromo-4-hydroxy-5-(alkynyl)benzoate, would still possess the bromine atom, which could then be used in a subsequent, different cross-coupling reaction, such as a Heck reaction (palladium-catalyzed coupling with an alkene) or a Buchwald-Hartwig amination (palladium-catalyzed formation of a C-N bond).
This stepwise functionalization allows for the controlled and precise introduction of multiple, different substituents onto the aromatic ring, leading to the synthesis of highly complex and diverse molecular architectures from a single starting material. The ability to orchestrate a sequence of reactions based on the inherent reactivity of the different halogen atoms is a powerful strategy in organic synthesis.
Furthermore, the halogens can participate in other types of transformations. For instance, they can be subjected to halogen-metal exchange reactions, typically using organolithium reagents at low temperatures. This would generate a lithiated intermediate that can then react with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. Again, the greater reactivity of iodine would likely allow for selective metalation at the 5-position.
Spectroscopic and Structural Elucidation Studies of Ethyl 3 Bromo 4 Hydroxy 5 Iodobenzoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹³C NMR Spectral Analysis and Carbon Framework Characterization
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Ethyl 3-bromo-4-hydroxy-5-iodobenzoate would give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.
The carbonyl carbon (C=O) of the ester group is expected to appear at the most downfield region of the spectrum. The aromatic carbons attached to the electronegative halogens (C-Br and C-I) and the hydroxyl group (C-OH) would have their chemical shifts influenced by both inductive and resonance effects. The remaining aromatic carbons and the carbons of the ethyl group would resonate at predictable regions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 170 |
| C4 (C-OH) | 150 - 155 |
| C1 | 130 - 135 |
| C2 | 130 - 135 |
| C6 | 125 - 130 |
| C3 (C-Br) | 110 - 115 |
| C5 (C-I) | 90 - 95 |
| Methylene (B1212753) (-OCH₂) | 60 - 65 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to, for instance, correlating the methylene protons to the methylene carbon.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the ester group. C-O stretching bands for the ester would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The C-Br and C-I stretching vibrations would be found in the fingerprint region, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br and C-I bonds, being heavy and polarizable, would also be expected to give rise to distinct Raman signals at low frequencies.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| O-H Stretch (hydroxyl) | 3200 - 3600 | IR |
| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| C=O Stretch (ester) | 1700 - 1730 | IR |
| C=C Stretch (aromatic) | 1450 - 1600 | IR, Raman |
| C-O Stretch (ester) | 1000 - 1300 | IR |
| C-Br Stretch | 500 - 600 | IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. The expected monoisotopic mass can be calculated from the atomic masses of the most abundant isotopes of its constituent elements (C₉H₉BrIO₃). This accurate mass measurement would allow for the unambiguous determination of the molecular formula. The presence of bromine (with its characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br at an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster for the molecular ion peak, which is a key signature for bromine-containing compounds.
The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or ethene (-CH₂=CH₂). The aromatic ring would also undergo fragmentation, potentially involving the loss of the halogen atoms or the hydroxyl group. Analysis of these fragment ions would provide further confirmation of the compound's structure.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Electron Ionization Mass Spectrometry (EI-MS)
In a typical EI-MS analysis of a halogenated aromatic compound like this compound, one would expect to observe a distinct molecular ion peak. The presence of bromine and iodine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments, aiding in the confirmation of the elemental composition.
Expected Fragmentation Patterns:
Loss of the ethoxy group (-OCH2CH3): A common fragmentation pathway for ethyl esters, leading to the formation of a benzoyl cation.
Decarbonylation: Subsequent loss of a carbon monoxide (CO) molecule from the benzoyl cation.
Halogen loss: Cleavage of the carbon-iodine or carbon-bromine bonds, though the C-I bond is weaker and more likely to break first.
Cleavage of the ethyl group: Loss of an ethylene (B1197577) molecule from the ester.
A data table for the expected major fragments would be structured as follows:
| m/z (relative abundance, %) | Ion Structure/Fragment Lost |
| Data not available | [M]+• (Molecular ion) |
| Data not available | [M - C2H5O]+ |
| Data not available | [M - C2H4]+• |
| Data not available | [M - Br]+ |
| Data not available | [M - I]+ |
Without experimental data, this table remains unpopulated.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the ultraviolet region, characteristic of substituted benzene (B151609) derivatives. The electronic transitions, typically π → π* transitions of the aromatic ring and n → π* transitions associated with the carbonyl group of the ester, would be influenced by the various substituents (bromo, iodo, hydroxyl, and ethyl ester groups). The hydroxyl and halogen substituents would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted ethyl benzoate (B1203000).
Hypothetical UV-Vis Data:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| Data not available | Data not available | Data not available | π → π |
| Data not available | Data not available | Data not available | n → π |
Information regarding the emission (fluorescence or phosphorescence) properties of this compound is also not available in the current body of scientific literature.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for this compound would provide invaluable insights into its molecular structure and solid-state behavior.
Crystal Structure Determination and Molecular Conformation
This subsection would detail the crystal system, space group, and unit cell dimensions. It would also describe the conformation of the molecule, including the planarity of the benzene ring and the orientation of the ethyl ester and hydroxyl groups. Key bond lengths and angles, particularly those involving the halogen atoms, would be presented in a table.
Hypothetical Crystallographic Data:
| Parameter | Value |
| Chemical Formula | C9H9BrIO3 |
| Formula Weight | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Analysis of Intermolecular Interactions and Supramolecular Assembly
A critical part of the analysis would be the investigation of non-covalent interactions that govern the crystal packing. Given the functional groups present, one would anticipate the presence of:
Hydrogen Bonding: Primarily involving the phenolic hydroxyl group as a donor and the carbonyl oxygen of the ester group as an acceptor, potentially forming dimers or chains.
Halogen Bonding: The electropositive region on the iodine or bromine atoms (the σ-hole) could interact with a Lewis base, such as the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
These interactions would dictate the formation of a specific three-dimensional supramolecular architecture.
Investigation of Polymorphism and Solid-State Characteristics
Polymorphism, the ability of a compound to crystallize in different solid-state forms, is a crucial aspect of materials science. An investigation into the polymorphism of this compound would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to see if different crystal packing arrangements can be obtained. Each polymorph would have a unique crystal structure and, consequently, different physical properties. Without any crystallographic data, it is not possible to determine if this compound exhibits polymorphism.
Computational and Theoretical Investigations of Ethyl 3 Bromo 4 Hydroxy 5 Iodobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods could provide profound insights into the stability, reactivity, and spectroscopic characteristics of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and thermodynamic stability of a compound. For this compound, a DFT study would calculate the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. This information is crucial for understanding its three-dimensional structure and steric properties. Furthermore, calculations of thermodynamic parameters such as the enthalpy of formation and Gibbs free energy would quantify the molecule's stability.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length (Å) | Data not available |
| C-I Bond Length (Å) | Data not available |
| O-H Bond Length (Å) | Data not available |
| C=O Bond Length (Å) | Data not available |
| Aromatic Ring Planarity | Data not available |
| Enthalpy of Formation (kJ/mol) | Data not available |
| Gibbs Free Energy (kJ/mol) | Data not available |
Note: This table is illustrative. No published data is available for this specific molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is pivotal for predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. An MEP map would illustrate the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of this compound. This information is invaluable for predicting how the molecule would interact with other molecules, including potential sites for hydrogen bonding and electrophilic or nucleophilic reactions. The electronegative oxygen, bromine, and iodine atoms would be expected to be regions of negative potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing insights into intramolecular bonding and charge transfer (hyperconjugation). For this compound, NBO analysis would quantify the delocalization of electron density between the aromatic ring, the substituents (bromo, iodo, hydroxyl), and the ethyl ester group. This would help to explain the stability of the molecule and the influence of the substituents on the electronic structure of the benzene (B151609) ring.
Exploration of Electronic Energy Band Gaps
The electronic energy band gap, derived from the HOMO-LUMO energies, is a key parameter in determining the electronic and optical properties of a material. A large band gap is characteristic of an insulator, while a smaller gap is found in semiconductors. A theoretical calculation of the band gap for this compound would help to classify its potential use in electronic applications and predict its UV-Visible absorption characteristics.
Table 2: Hypothetical Electronic Properties of this compound from FMO Analysis
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
Note: This table is illustrative. No published data is available for this specific molecule.
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. If this compound were to be investigated for potential pharmaceutical applications, molecular docking studies would be essential. These studies would simulate the interaction of the compound with the active site of a specific biological target, such as an enzyme or a receptor. The results would provide a binding affinity score, predicting the strength of the interaction, and visualize the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Without published studies, it is not possible to identify which biological targets, if any, have been investigated for this compound.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
The prediction of how a small molecule like this compound might interact with a protein target is a cornerstone of computational drug discovery. This process, known as molecular docking, simulates the binding of a ligand to a protein's active site. The primary goal is to predict the preferred orientation and conformation of the ligand when bound, forming a stable complex.
The analysis involves several key steps:
Target Identification and Preparation: A protein receptor of interest is identified. Its three-dimensional structure, typically obtained from X-ray crystallography or NMR spectroscopy, is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket or active site.
Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation.
Docking Simulation: A docking algorithm systematically samples a vast number of possible orientations and conformations of the ligand within the protein's binding site.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose. These functions approximate the free energy of binding, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.govresearchgate.net The top-ranked poses are then analyzed to understand the specific molecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net For aromatic compounds, π-π stacking interactions are also a critical component of the binding analysis. nih.govbrylinski.org
Binding Energy Calculations and Conformational Flexibility Assessment
Following initial docking studies, more rigorous methods are often employed to refine the prediction of binding affinity and assess the dynamic nature of the interaction.
Binding Energy Calculations: Methods like the Linear Interaction Energy (LIE) or Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy. nih.gov These "end-point" methods compute the difference in energy between the final bound state and the initial unbound state of the ligand and protein. wustl.edu The calculations involve molecular dynamics (MD) simulations to sample a range of conformations for both the unbound ligand in solution and the ligand-protein complex. The resulting energy values provide a more accurate estimation of the binding affinity than standard docking scores. wustl.edu
The standard equation for LIE calculations is typically represented as: ΔGbind = α⟨ΔVvdw⟩ + β⟨ΔVelec⟩ + γ
Where:
ΔGbind is the binding free energy.
⟨ΔVvdw⟩ and ⟨ΔVelec⟩ are the differences in the van der Waals and electrostatic interaction energies of the ligand with its surroundings, averaged over the simulations.
α, β, and γ are empirically derived parameters. nih.gov
Conformational Flexibility Assessment: MD simulations are crucial for assessing the flexibility of both the ligand and the protein upon binding. These simulations model the atomic movements over time, revealing how the ligand's conformation might change to fit optimally within the binding site and how the protein itself might adjust to accommodate the ligand (a phenomenon known as "induced fit"). nih.gov This provides a dynamic picture of the binding event that is not captured by static docking models.
Thermodynamic and Kinetic Modeling of Chemical Reactions
The thermodynamic and kinetic properties of chemical reactions involving esters like this compound can be modeled to predict reaction equilibrium and rates. For instance, in its synthesis via esterification, computational models can provide significant insights.
Thermodynamic Modeling: Models such as UNIQUAC (Universal Quasi-Chemical Activity Coefficient) and UNIFAC (UNIQUAC Functional-group Activity Coefficients) are used to predict the thermodynamic properties of the reaction mixture, such as activity coefficients. jchr.orgjchr.org These models are essential for calculating the reaction's equilibrium constant (Keq), which indicates the potential yield of the ester at equilibrium. acs.org The van't Hoff equation can be used to describe the temperature dependence of the equilibrium constant. acs.org
Kinetic Modeling: The kinetics of esterification reactions are often modeled using pseudo-homogeneous (PH), Eley-Rideal (ER), or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, especially in catalyzed reactions. mdpi.com These models can help determine the reaction mechanism and the rate-limiting steps. Esterification reactions frequently follow second-order kinetics. jchr.orgmdpi.com The Arrhenius equation is applied to model the effect of temperature on the reaction rate constants, providing crucial data for optimizing reaction conditions like temperature and catalyst concentration. acs.org
Crystal Packing and Intermolecular Interaction Analysis in the Solid State
The arrangement of molecules in a crystal lattice and the non-covalent interactions that govern this arrangement are critical to a compound's solid-state properties. Computational tools provide a deep understanding of these phenomena.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.org The Hirshfeld surface of a molecule is defined as the region where the electron density of the pro-molecule (the sum of spherical atomic densities) is greater than that of all other molecules in the crystal.
Properties mapped onto the Hirshfeld surface, such as dnorm (normalized contact distance), reveal key interaction points. Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the sum of their van der Waals radii, highlighting significant interactions like hydrogen and halogen bonds. mdpi.com
Illustrative Data Table of Hirshfeld Surface Interaction Contributions for a Similar Halogenated Aromatic Compound
| Interaction Type | Contribution (%) |
| H···H | 43.0% |
| H···C/C···H | 25.0% |
| H···O/O···H | 22.8% |
| Other | 9.2% |
This table is illustrative, based on data for 1-(4-methylbenzyl)indoline-2,3-dione, and shows the type of data generated by Hirshfeld surface analysis. nih.gov
Voids Analysis in Crystal Structures
Voids analysis is a computational technique used to identify and characterize empty spaces within a crystal lattice. nih.govresearchgate.net The presence and volume of these voids are crucial for understanding the crystal's mechanical stability and packing efficiency. nih.govmdpi.com A crystal with significant void volume may be less stable and more susceptible to mechanical stress. nih.gov
The analysis calculates the volume of these voids and expresses it as a percentage of the total unit cell volume. iucr.org A low percentage of free space indicates compact and efficient molecular packing, suggesting greater mechanical stability. nih.govnih.gov This analysis is often performed in conjunction with Hirshfeld surface analysis to provide a comprehensive picture of the crystal's solid-state architecture. For example, a study on 2H-benzo[b] jchr.orgmdpi.comthiazin-3(4H)-one-1,1-dioxide calculated a void volume of 75.4 ų and a free space percentage of 9.3%, indicating a compact crystal packing. nih.goviucr.org
Advanced Applications in Organic Synthesis and Materials Science Research
A Versatile Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of multiple reactive sites on its benzene (B151609) ring makes Ethyl 3-bromo-4-hydroxy-5-iodobenzoate a valuable precursor in the construction of intricate molecular architectures. The differential reactivity of the bromine and iodine atoms, coupled with the directing effects of the hydroxyl and ester groups, allows for selective and controlled chemical transformations.
A Precursor in Pharmaceutical Development and Drug Discovery
In the realm of medicinal chemistry, halogenated compounds are crucial for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a foundational building block for the synthesis of novel pharmaceutical agents. The presence of both bromo and iodo substituents allows for sequential and site-selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of diverse molecular fragments, leading to the generation of libraries of compounds for high-throughput screening and drug discovery programs. The hydroxyl group can be further functionalized to introduce ether or ester linkages, expanding the structural diversity of potential drug molecules.
A Building Block for Agrochemical Research
The development of new agrochemicals with improved efficacy and environmental profiles is a continuous effort. Halogenated aromatic compounds are integral to the synthesis of many modern pesticides and herbicides. This compound can be utilized as a starting material for the creation of novel agrochemical candidates. The bromo and iodo moieties can be transformed into various other functional groups, or they can be key components of the final active ingredient, contributing to its biological activity.
Integration into Polymer and Advanced Materials Science Research
The unique combination of functional groups in this compound also makes it a promising monomer or additive in the field of materials science. Its incorporation into polymer chains or material matrices can impart desirable properties such as enhanced stability and specific functionalities.
Preparation of Functional Polymers with Tailored Properties
The dihalogenated nature of this compound allows it to be used as a monomer in polycondensation reactions. For instance, through cross-coupling polymerization reactions, it can be incorporated into the backbone of conjugated polymers. The resulting materials may exhibit interesting optoelectronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The hydroxyl group provides a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
Development of Materials with Enhanced Chemical and Thermal Stability
The presence of heavy halogen atoms like bromine and iodine in a material's structure can significantly enhance its fire-retardant properties and thermal stability. When this compound is incorporated into polymer matrices, either as a comonomer or an additive, it can increase the char yield upon combustion and reduce the flammability of the material. The aromatic core of the molecule also contributes to its thermal robustness.
Catalytic and Reagent Applications in Synthetic Methodology
While direct catalytic applications of this compound are not extensively documented, its structure suggests potential as a ligand precursor or a reagent in specific synthetic transformations. The electron-rich aromatic ring, substituted with both electron-donating (hydroxyl) and electron-withdrawing (halogens and ester) groups, could be modified to create ligands for transition metal catalysis. Furthermore, the iodo group, being a good leaving group, allows the compound to participate in various iodine(III)-mediated reactions.
Mechanistic Insights and Reaction Pathway Analysis
Elucidation of Reaction Mechanisms in Synthetic Transformations
The reactivity of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate is governed by the interplay of its substituents on the aromatic ring. These functional groups allow the compound to participate in a variety of reactions, including electrophilic, nucleophilic, and cross-coupling processes.
Electrophilic Aromatic Substitution: The synthesis of this compound itself provides insight into electrophilic aromatic substitution mechanisms. The starting material, Ethyl 4-hydroxybenzoate (B8730719) (also known as Ethylparaben), possesses a strongly activating hydroxyl (-OH) group and a deactivating ethyl ester (-COOEt) group. nih.govwikipedia.org The hydroxyl group is a powerful ortho-, para-director, meaning it activates the positions adjacent (ortho) and opposite (para) to it for electrophilic attack. Since the para position is already occupied by the ester group, electrophiles are directed to the ortho positions (C3 and C5). The reaction likely proceeds via sequential halogenation, where the electron-rich aromatic ring attacks an electrophilic halogen species (e.g., "Br+" and "I+"), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring.
Nucleophilic Aromatic Substitution (SNAr): The presence of halogens (bromine and iodine) and an electron-withdrawing ethyl ester group makes the aromatic ring susceptible to nucleophilic aromatic substitution. youtube.com In an SNAr mechanism, a strong nucleophile attacks the carbon atom bearing a leaving group (in this case, Br or I). youtube.com This attack is the rate-determining step and forms a resonance-stabilized anionic intermediate called a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the electron-withdrawing ester group, which stabilizes it and facilitates the reaction. youtube.com In the final step, the leaving group (iodide or bromide, with iodide typically being the better leaving group) is expelled, and the aromaticity of the ring is restored. The reaction is highly dependent on the presence of activating electron-withdrawing groups ortho or para to the leaving group. nih.gov
While the primary reactivity of this compound is dominated by ionic (electrophilic and nucleophilic) pathways, the potential for radical reactions exists, particularly under photochemical or specific catalytic conditions. However, detailed mechanistic studies focusing specifically on radical-mediated transformations of this compound are not extensively documented in the available scientific literature. In general, aryl halides can undergo radical reactions, such as those initiated by single-electron transfer (SET) processes, but these pathways are less common compared to their participation in cross-coupling reactions.
The carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in this compound are suitable handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
The general mechanism for a palladium-catalyzed cross-coupling reaction (like the Suzuki coupling) involves a catalytic cycle:
Oxidative Addition: The low-valent palladium catalyst (Pd(0)) inserts into the carbon-halogen bond (C-I or C-Br) of the aryl halide. This is typically the rate-determining step, and the reactivity order is generally C-I > C-Br. This step forms a Pd(II) intermediate.
Transmetalation: A second reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
While specific studies on this compound are limited, research on related compounds like ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates in cross-coupling reactions highlights the utility of halogenated esters in forming complex molecules. researchgate.netrsc.org
Role of Specific Functional Groups in Directing Reaction Dynamics and Selectivity
The reactivity and selectivity of this compound are a direct consequence of the electronic and steric properties of its four distinct functional groups.
Hydroxyl (-OH) group: As a strong activating group with significant positive mesomeric (+M) effect, it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack.
Ethyl Ester (-COOEt) group: This is a deactivating group due to its negative inductive (-I) and negative mesomeric (-M) effects. It withdraws electron density from the ring, making electrophilic substitution more difficult. For the same reason, it activates the ring for nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate.
Bromo (-Br) and Iodo (-I) groups: These halogens exhibit a dual electronic role. They are deactivating due to their electron-withdrawing inductive effect (-I) but are ortho-, para-directing because of their electron-donating mesomeric effect (+M). They also serve as excellent leaving groups in nucleophilic substitution and are the reactive sites for oxidative addition in cross-coupling reactions. Steric hindrance from these relatively large atoms can also influence the approach of reagents.
The following table summarizes the directing effects of these functional groups in the context of electrophilic aromatic substitution.
| Functional Group | Electronic Effect | Activating/Deactivating | Directing Influence |
| -OH (Hydroxyl) | +M > -I | Strongly Activating | Ortho, Para |
| -COOEt (Ethyl Ester) | -M, -I | Deactivating | Meta |
| -Br (Bromo) | -I > +M | Weakly Deactivating | Ortho, Para |
| -I (Iodo) | -I > +M | Weakly Deactivating | Ortho, Para |
Computational Approaches to Mechanistic Elucidation (e.g., Transition State Analysis)
Computational chemistry provides powerful tools for understanding the complex reaction mechanisms of halogenated aromatic compounds. nih.gov Techniques like Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, allowing for the detailed investigation of reaction pathways, intermediates, and transition states. acs.org
For a molecule like this compound, computational analysis could:
Predict Regioselectivity: By calculating the activation energies for nucleophilic attack at the carbon bearing the bromine versus the one bearing the iodine, the preferred site of substitution can be predicted.
Elucidate Transition State Structures: Identifying the geometry of a transition state offers a snapshot of the bond-breaking and bond-forming processes, which is nearly impossible to observe experimentally. mit.edu This is crucial for understanding reaction barriers and rates.
Analyze Reaction Energetics: Computational models can determine the Gibbs free energies of reactants, intermediates, and products, confirming the thermodynamic feasibility of a proposed mechanism. acs.org
These computational studies, often performed in synergy with experimental work, can provide a level of mechanistic detail that is otherwise inaccessible. researchgate.net
Signaling Pathway Modulation by Related Compounds (e.g., NF-κB and MAPK pathways)
While direct studies on the biological activity of this compound are scarce, its core structure as a substituted phenolic compound suggests potential interactions with key cellular signaling pathways. Phenolic compounds are widely recognized for their ability to modulate inflammatory and cell-growth pathways. nih.gov
Two of the most critical pathways that are often targeted by phenolic compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netmdpi.com
NF-κB Pathway: This pathway is a central regulator of inflammation, immune response, and cell survival. nih.gov Many polyphenolic compounds have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes and mediators. nih.gov
MAPK Pathway: The MAPK family (including ERK, JNK, and p38 kinases) regulates a wide array of cellular processes such as proliferation, differentiation, and apoptosis. cabidigitallibrary.org Dysregulation of this pathway is implicated in various diseases. Phenolic compounds can modulate MAPK signaling, often leading to anti-inflammatory or anti-proliferative effects. researchgate.netcabidigitallibrary.org
The table below summarizes the observed effects of various phenolic compounds, which are structurally related to the core of this compound, on these signaling pathways.
| Related Compound | Pathway(s) Modulated | Observed Effect |
| Gallic Acid | NF-κB | Mitigates inflammation by modulating the NF-κB pathway. nih.gov |
| Resveratrol | p38 MAPK / NF-κB | Significantly down-regulates the pathway. cabidigitallibrary.org |
| Apigenin | MAPK | Prevents progression and metastasis of choriocarcinoma by modulating the MAPK pathway. cabidigitallibrary.org |
| Genistein | NF-κB | Can mitigate inflammation via modulation of the NF-κB pathway. nih.gov |
| General Phenolics | NF-κB, MAPK (ERK, JNK, p38) | Downregulate these pathways, reducing the production of pro-inflammatory cytokines. researchgate.netmdpi.com |
These findings suggest that halogenated hydroxybenzoates could be investigated for similar biological activities, although specific testing is required to confirm such effects.
Analytical and Purification Techniques in Chemical Research
Chromatographic Methods for Compound Isolation and Purity Assessment
Chromatography is an indispensable tool in the synthesis of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate, serving purposes from purification to in-process control and property determination.
Flash Column Chromatography for Purification
Flash column chromatography is a primary technique for the purification of this compound following its synthesis. Given the compound's moderate polarity, silica (B1680970) gel is the standard choice for the stationary phase. The selection of an appropriate eluent system is critical for achieving efficient separation from starting materials and byproducts.
A common approach involves using a binary solvent system, typically a mixture of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. The optimal ratio of these solvents is determined by preliminary analysis using Thin-Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2-0.3 for the target compound to ensure good separation. For compounds with similar polarity, a gradient elution, where the proportion of the polar solvent is gradually increased, can enhance resolution. In the purification of analogous compounds like Ethyl 4-amino-3-hydroxy-5-iodobenzoate, column chromatography with silica has been explicitly documented as the method of choice.
Table 1: Representative Solvent Systems for Flash Chromatography of Halogenated Benzoates
| Solvent System Components | Typical Ratio (v/v) | Suitability |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | Good for moderately polar compounds. |
| Petroleum Ether / Diethyl Ether | 8:2 to 6:4 | Alternative system with different selectivity. |
| Dichloromethane / Methanol (B129727) | 99:1 to 95:5 | Used for more polar compounds. |
This table is illustrative and based on common practices for compounds of similar polarity. The optimal system for this compound requires empirical determination.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the final purity of this compound. A reversed-phase method is typically employed for this type of analysis. This involves a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) silica gel column, and a polar mobile phase.
The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol with water, frequently with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the protonation of the phenolic hydroxyl group and improve peak shape. Gradient elution is generally preferred to ensure the timely elution of all components and a good resolution between the main peak and any impurities. Detection is typically performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. Pharmacopeial methods for related p-hydroxybenzoate esters (parabens) confirm the suitability of such reversed-phase systems.
Table 2: Typical HPLC Parameters for Purity Analysis of Aromatic Esters
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
These parameters are based on established methods for similar analytes and serve as a starting point for method development.
Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
During the synthesis of this compound, Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate), the consumption of reactants and the formation of the product can be visualized, often under UV light. For phenolic compounds, solvent systems such as chloroform:ethyl acetate:formic acid have proven effective.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of the compound, providing information on its volatility and a characteristic fragmentation pattern that confirms its molecular structure. Due to the polarity of the hydroxyl group, derivatization, such as methylation or silylation, may be necessary to improve volatility and chromatographic performance. The mass spectrum for a related compound, ethyl 4-iodobenzoate, shows characteristic peaks corresponding to the molecular ion and fragments from the loss of the ethoxy group and subsequent cleavages of the aromatic ring.
Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) for Lipophilicity Determination
Lipophilicity is a critical physicochemical parameter that influences the behavior of a compound in biological and environmental systems. It is commonly expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) offers a reliable and efficient method for the experimental determination of lipophilicity.
The technique involves using HPTLC plates with a nonpolar stationary phase, such as C18-modified silica gel (RP-18). The compound is spotted on the plate, which is then developed with a series of mobile phases containing varying concentrations of an organic modifier (e.g., acetone, methanol) in an aqueous buffer. The retention factor (Rf) is measured for each mobile phase composition, and the RM value is calculated using the formula: RM = log((1/Rf) - 1). By extrapolating the linear relationship between the RM values and the concentration of the organic modifier to 0% organic modifier, the RM0 value is obtained. This RM0 value is a measure of lipophilicity and can be correlated with log P values of known standards to determine the log P of the compound of interest.
Optimization of Solvent Systems and Reaction Conditions for Synthesis
The synthesis of this compound, likely proceeding from a precursor such as ethyl 3-bromo-4-hydroxybenzoate, requires careful optimization of reaction conditions to achieve high yield and selectivity. The introduction of the iodine atom onto the aromatic ring is a key step.
Optimization typically involves screening various iodinating agents (e.g., iodine monochloride, N-iodosuccinimide), solvents, and catalysts. The choice of solvent is crucial; it must dissolve the reactants but not react with them, and its polarity can influence the reaction rate and regioselectivity. Aprotic solvents of varying polarities, such as dichloromethane, acetonitrile, or dimethylformamide (DMF), are often evaluated. Reaction temperature and time are also critical parameters that need to be fine-tuned to maximize the conversion of the starting material while minimizing the formation of impurities. The use of a base may be required to facilitate the reaction, and its strength and stoichiometry must be optimized. In-process monitoring by TLC or HPLC is essential during this optimization phase to rapidly assess the outcome of different reaction conditions.
Crystallization Techniques for Product Isolation and Polymorph Generation
Crystallization is a powerful technique for the final purification of this compound, capable of yielding a product of very high purity. The choice of solvent or solvent system is paramount for successful crystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Common crystallization methods include:
Cooling Crystallization: The crude product is dissolved in a minimal amount of a suitable hot solvent, and the solution is then allowed to cool slowly. The decrease in solubility upon cooling leads to the formation of crystals.
Anti-solvent Crystallization: The compound is dissolved in a solvent in which it is freely soluble. A second solvent (the anti-solvent), in which the compound is insoluble but which is miscible with the first solvent, is then slowly added, causing the compound to precipitate out as crystals. For compounds like benzoic acid derivatives, an ethanol (B145695)/water system is often effective, where water acts as the anti-solvent.
The study of dihalogenated phenols has shown that halogen bonding can play a significant role in the crystal packing. The nature and position of the halogen atoms (Cl, Br, I) can influence the resulting crystal structure. It is therefore plausible that this compound could exhibit polymorphism—the ability to exist in different crystal structures. Generating and identifying different polymorphs can be achieved by varying crystallization conditions, such as the solvent, cooling rate, and temperature. Each polymorph can have distinct physical properties, and a thorough screening is important in pharmaceutical and materials science applications.
Conclusion and Future Research Directions
Synthesis of Key Research Findings Pertaining to Ethyl 3-bromo-4-hydroxy-5-iodobenzoate
Direct research on this compound is exceptionally limited in publicly accessible scientific databases. Commercial suppliers list the compound, indicating its synthesis is feasible, yet scholarly articles detailing its preparation, properties, and applications are not readily found.
The synthesis of such a polysubstituted benzene (B151609) derivative would likely involve a multi-step process, carefully considering the directing effects of the substituents on the aromatic ring. fiveable.mepressbooks.publibretexts.org The order of introduction of the bromo, iodo, hydroxyl, and ethyl carboxylate groups is crucial to achieve the desired substitution pattern. youtube.comlibretexts.orgopenstax.org Electrophilic aromatic substitution reactions are the cornerstone of synthesizing such compounds. pressbooks.pubrsc.org For instance, the hydroxyl group is a strongly activating ortho-, para-director, while the halogens (bromo and iodo) are deactivating but also ortho-, para-directing. The ester group is a deactivating meta-director. fiveable.me
A plausible synthetic strategy could start from a precursor like ethyl 4-hydroxybenzoate (B8730719). Sequential halogenation would be a critical step. The iodination and bromination of phenols are well-established reactions. nih.govmanac-inc.co.jpnih.gov The conditions for these reactions, including the choice of halogenating agents and catalysts, would need to be carefully optimized to control regioselectivity and avoid side products. nih.gov
Identification of Unaddressed Challenges and Critical Research Gaps
The primary and most significant research gap is the near-complete absence of dedicated studies on this compound. This encompasses a lack of information in several key areas:
Validated Synthetic Routes and Optimization: While theoretical pathways can be proposed, there are no published, optimized, and high-yielding synthetic methods specifically for this compound. Challenges in the synthesis of polysubstituted aromatic compounds often include issues with regioselectivity, steric hindrance, and the need for protecting groups, all of which remain unexplored for this molecule. pressbooks.pubrsc.org
Comprehensive Spectroscopic and Physicochemical Characterization: Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry, are not available in the public domain. This fundamental data is essential for confirming the structure and purity of the compound and for any further research.
Investigation of Chemical Reactivity: The reactivity of the various functional groups on this compound has not been systematically studied. Understanding how the interplay of the hydroxyl, bromo, iodo, and ester groups influences the molecule's reactivity is crucial for its potential use as a chemical intermediate.
Exploration of Biological Activities: There is no reported research on the biological or pharmacological properties of this compound. Given that many halogenated phenols and benzoates exhibit biological activity, this is a significant unexplored area. pressbooks.pubnih.gov
Applications in Materials Science: The potential for this compound to be used as a monomer or an additive in the development of new materials, such as polymers with specific properties like fire retardancy or high refractive index, remains uninvestigated. nih.govrsc.orgresearchgate.net
Prospects for Advanced Functionalization and Expanded Research Applications
Despite the lack of current research, the structure of this compound suggests several avenues for future exploration. The presence of multiple reactive sites allows for a wide range of functionalization reactions.
The phenolic hydroxyl group can be a site for etherification or esterification to introduce new functionalities. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The bromo and iodo substituents are particularly interesting as they can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form carbon-carbon and carbon-heteroatom bonds. This would allow for the synthesis of a diverse library of more complex molecules built upon this scaffold.
Expanded research applications could include:
Medicinal Chemistry: The compound could serve as a scaffold for the development of new therapeutic agents. Halogen bonding is increasingly recognized as an important interaction in drug design, and the presence of both bromine and iodine offers unique possibilities. acs.org
Materials Science: As a building block for polymers, the high content of heavy halogens could impart useful properties such as increased thermal stability, flame retardancy, and high refractive indices. nih.govrsc.org
Organic Synthesis: It can be utilized as a versatile intermediate for the synthesis of complex, highly substituted aromatic compounds that are otherwise difficult to access.
Opportunities for Interdisciplinary Research Collaborations
The multifaceted potential of this compound provides fertile ground for interdisciplinary collaborations.
Organic Chemists and Medicinal Chemists: Synthetic organic chemists could focus on developing efficient and scalable syntheses of the compound and its derivatives. Medicinal chemists could then screen these compounds for various biological activities, leading to the identification of potential drug leads.
Polymer Scientists and Materials Chemists: Collaboration between these fields could explore the incorporation of this compound into polymers to create new materials with tailored properties. This could involve both computational modeling and experimental synthesis and characterization.
Computational Chemists and Experimentalists: Theoretical studies could help predict the properties, reactivity, and potential biological activities of this compound and its derivatives. These predictions could then guide experimental work, making the research process more efficient.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
